molecular formula C19H19N3OS2 B2838589 6-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897466-81-8

6-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No. B2838589
M. Wt: 369.5
InChI Key: SGDUDLKBHMZEAC-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a thiophene ring, and a piperazine ring. The exact spatial arrangement of these rings and other groups in the molecule would require more specific information or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the retrieved information.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various derivatives of benzothiazole, incorporating piperazine and other substituents to explore their chemical properties and potential biological activities. For instance, a study focused on the synthesis, characterization, and evaluation of anti-inflammatory activity of certain benzothiazole derivatives. These compounds were synthesized through nucleophilic addition reactions and evaluated for their in-vitro and in-vivo anti-inflammatory activities, showing moderate to significant effects in different assays (Aejaz Ahmed, K. Molvi, & G. J. Khan, 2017).

Biological Activities

Several studies have been conducted to assess the biological activities of benzothiazole derivatives, including their potential as anticancer, antimicrobial, and anticholinesterase agents:

  • Anticancer Activity: A series of benzothiazole and benzoxazole derivatives were synthesized and evaluated for their antitumor activities against human breast cancer cell lines. Some derivatives showed potent inhibitory activity, suggesting their potential as anticancer agents (M. Abdelgawad et al., 2013).
  • Antimicrobial Activity: New pyridine derivatives, including benzothiazole derivatives, were synthesized and screened for their antimicrobial activity. These compounds showed variable and modest activity against investigated bacterial and fungal strains (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
  • Anticholinesterase Activity: Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and investigated for their anticholinesterase properties. Some compounds demonstrated inhibitory effects comparable to standard drugs, highlighting their potential as anticholinesterase agents (U. Mohsen et al., 2014).

Material Science Applications

Benzothiazole derivatives have also been explored for their applications in material science, such as corrosion inhibitors. A study demonstrated the effectiveness of certain benzothiazole derivatives in inhibiting steel corrosion in acidic environments, providing insights into their potential use as corrosion inhibitors (Zhiyong Hu et al., 2016).

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. Given the biological activity of similar compounds , it could be of interest in medicinal chemistry.

properties

IUPAC Name

(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-4-6-16-17(13-14)25-19(20-16)22-10-8-21(9-11-22)18(23)7-5-15-3-2-12-24-15/h2-7,12-13H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDUDLKBHMZEAC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one

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